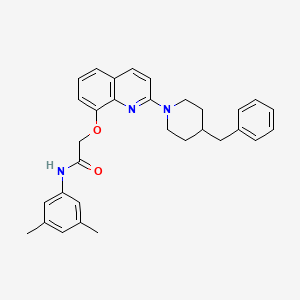
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide, also known as BQCA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BQCA is a quinoline-based compound that has been synthesized through a multistep process, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
A study conducted by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, including their interactions with mineral acids and the formation of gels and crystalline solids. This research highlighted the importance of structural configurations in determining the physical properties of such compounds, including their fluorescence emissions and interactions with host molecules Karmakar, A., Sarma, R., & Baruah, J. (2007). CrystEngComm, 9, 379-389.
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related structurally to the query compound, demonstrated significant in vitro antitumor activity. This study by Al-Suwaidan et al. (2016) underscores the potential therapeutic applications of such compounds in cancer treatment, providing a foundation for further research into their mechanisms of action and efficacy Al-Suwaidan, I. A., et al. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31, 78-89.
Anti-Tuberculosis Activity
The research by Pissinate et al. (2016) on 2-(quinolin-4-yloxy)acetamides highlighted their potent in vitro and in vivo anti-tuberculosis activity. These compounds were effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, demonstrating low toxicity to mammalian cells. This suggests a promising avenue for the development of new anti-tuberculosis drugs Pissinate, K., et al. (2016). ACS Medicinal Chemistry Letters, 7(3), 235-239.
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2/c1-22-17-23(2)19-27(18-22)32-30(35)21-36-28-10-6-9-26-11-12-29(33-31(26)28)34-15-13-25(14-16-34)20-24-7-4-3-5-8-24/h3-12,17-19,25H,13-16,20-21H2,1-2H3,(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUFBASTNXUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)
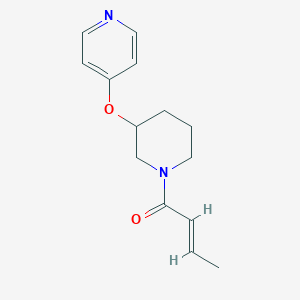
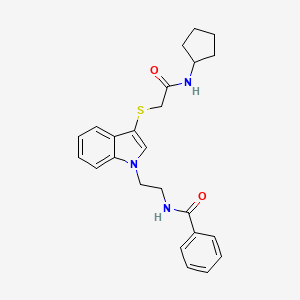
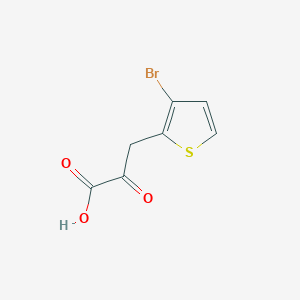
![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)


![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
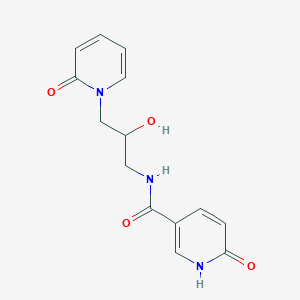
![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)
![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)
![N-(3-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2387274.png)
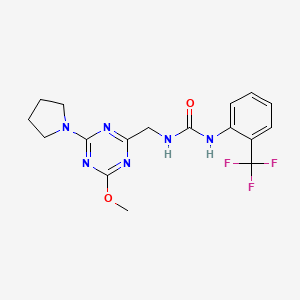
![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2387277.png)